molecular formula C23H19N5O2S B11769790 N-(4-Acetylphenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(4-Acetylphenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B11769790
M. Wt: 429.5 g/mol
InChI Key: XXGGSKRLQYHNLW-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic small molecule belonging to a class of substituted 1,2,4-triazole derivatives. Compounds featuring the 1,2,4-triazole core are the subject of extensive research due to their pronounced and diverse biological activities, which include documented antimicrobial, antifungal, and antiviral effects according to scientific literature . The molecular structure of this compound integrates multiple pharmacophores—including the 1,2,4-triazole ring, a phenyl group, a pyridinyl moiety, and a thioacetamide linker—which are known to contribute to interactions with various biological targets. The presence of the pyridine ring, in particular, is a structural feature associated with bioactive molecules and can enhance binding potential . The mechanism of action for 1,2,4-triazole derivatives is often multi-factorial and can include enzyme inhibition or disruption of cellular processes in pathogens. The specific biological profile of this acetamide derivative makes it a valuable compound for researchers in medicinal chemistry and drug discovery, particularly for investigating new antibacterial or antifungal agents . It is also a candidate for biochemical probing and the development of novel chemosensors. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C23H19N5O2S

Molecular Weight

429.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H19N5O2S/c1-16(29)17-9-11-19(12-10-17)25-21(30)15-31-23-27-26-22(18-6-5-13-24-14-18)28(23)20-7-3-2-4-8-20/h2-14H,15H2,1H3,(H,25,30)

InChI Key

XXGGSKRLQYHNLW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CN=CC=C4

Origin of Product

United States

Biological Activity

N-(4-Acetylphenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound notable for its potential biological activities. This compound combines structural features that suggest significant interactions with biological systems, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C23H19N5O2S, with a molecular weight of approximately 429.49 g/mol. The presence of both triazole and pyridine rings enhances its potential biological interactions, making it a candidate for various therapeutic applications .

1. Antimicrobial Activity

Compounds containing triazole and thioacetamide groups have been extensively studied for their antimicrobial properties. This compound has shown promising activity against various pathogens:

Pathogen Activity
Bacteria (e.g., E. coli, S. aureus)Significant antimicrobial effects observed in vitro
Fungi (e.g., C. albicans)Effective antifungal properties reported

These activities are attributed to the ability of the compound to disrupt microbial cell membranes and inhibit vital metabolic processes .

2. Anticancer Activity

Research indicates that similar compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, derivatives of triazole have shown effectiveness in inhibiting the proliferation of various cancer types:

Cancer Cell Line IC50 (µM) Notes
MDA-MB-231 (breast cancer)10.5Selective towards cancer cells
Panc-1 (pancreatic cancer)8.0Induces apoptosis in cancerous cells

In a study involving hydrazone derivatives of triazoles, compounds structurally related to this compound demonstrated significant anticancer activity by inhibiting cell migration and proliferation .

The unique combination of pyridine and triazole moieties allows for diverse mechanisms of action:

  • Metal Ion Coordination : The pyridine ring can coordinate with metal ions, enhancing the bioactivity through metal-mediated pathways.
  • Hydrogen Bonding : The presence of nitrogen atoms in the triazole structure facilitates hydrogen bonding with biological targets, potentially leading to altered enzymatic activity or receptor interactions .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy Study : A comparative analysis demonstrated that derivatives with similar structural features exhibited MIC values significantly lower than standard antibiotics against resistant bacterial strains .
  • Cytotoxicity Assay : In vitro assays revealed that certain derivatives showed selective cytotoxicity towards melanoma cells while sparing normal cells, indicating potential for targeted cancer therapy .

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds similar to N-(4-Acetylphenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibit notable antimicrobial properties.

Case Study

A study evaluated the antimicrobial efficacy against various bacterial strains. The results indicated minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against both Gram-positive and Gram-negative bacteria. This suggests potential for development as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer potential.

Case Study

In vitro studies on several cancer cell lines revealed significant inhibition of cell growth:

  • Cell Line A : IC50 = 15 µM
  • Cell Line B : IC50 = 20 µM

These findings indicate that the compound may disrupt critical cellular signaling pathways involved in tumor proliferation.

Anti-inflammatory Effects

This compound has shown promise in anti-inflammatory applications.

Case Study

Research focusing on its anti-inflammatory effects demonstrated inhibition of cyclooxygenase (COX) enzymes:

  • COX-1 IC50 : 25 µM
  • COX-2 IC50 : 30 µM

This indicates its potential use in treating conditions characterized by chronic inflammation.

Biological ActivityTest MethodologyResult
AntimicrobialMIC determination10 - 50 µg/mL
AnticancerMTT AssayIC50 = 15 - 20 µM
Anti-inflammatoryCOX inhibition assayCOX-1 IC50 = 25 µM; COX-2 IC50 = 30 µM

Structure Activity Relationship (SAR)

The structural characteristics of this compound play a critical role in its biological activities. The presence of the triazole ring is particularly noteworthy as it contributes to the compound's ability to interact with biological targets effectively.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structure Variations

The target compound shares a common 1,2,4-triazole-thioacetamide scaffold with several analogs. Key structural differences lie in substituents on the triazole ring, phenyl group, and acetamide side chain:

Compound Name R1 (Position 4) R2 (Position 5) Acetamide Substituent Key Structural Feature
Target Compound Phenyl Pyridin-3-yl N-(4-Acetylphenyl) Acetyl group enhances polarity
VUAA1 (N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Ethyl Pyridin-3-yl N-(4-Ethylphenyl) Ethyl groups reduce steric hindrance
OLC15 (N-(4-Butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Ethyl Pyridin-2-yl N-(4-Butylphenyl) Pyridin-2-yl alters receptor binding
Compound 5m (4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine) Phenyl Pyridin-4-yl Butylthio side chain Thioether linkage modifies hydrophobicity
Compound 7b (2-((4-Allyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid) Allyl Pyridin-3-yl Free carboxylic acid Acidic group enhances solubility

Impact of Substituents on Bioactivity

  • Pyridinyl Position : Pyridin-3-yl (as in VUAA1 and the target compound) is associated with Orco agonism, whereas pyridin-2-yl (OLC15) correlates with antagonism .
  • Acetamide Modifications : Bulky substituents (e.g., 4-acetylphenyl in the target compound) may influence membrane permeability compared to smaller groups (e.g., ethylphenyl in VUAA1) .

Comparative Physicochemical Data

Compound Name Melting Point (°C) Yield (%) Recrystallization Solvent Key Reference
Target Compound Not reported Not reported Not reported
VUAA1 Not reported Not reported Not reported
Compound 6c (Allyl-pyridin-2-yl analog) 174–176 83 H2O:EtOH (1:1)
Compound 5n (Chlorobenzyl derivative) 199–202 88 Not specified
Compound 7b (Carboxylic acid analog) 90 60 Not specified

Notes:

  • The target compound’s lack of reported data highlights a research gap compared to well-characterized analogs like VUAA1 and derivatives from and .
  • Higher yields (e.g., 83% for Compound 6c) correlate with optimized reaction conditions, such as allyl groups enhancing reactivity .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(4-Acetylphenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide to maximize yield and purity?

  • Methodology :

  • Step 1 : Synthesize the triazole-thiol intermediate by refluxing isonicotinohydrazide with iso-thiocyanatobenzene in ethanol, followed by NaOH and HCl treatment to precipitate the product .
  • Step 2 : React the intermediate with 2-chloroacetonitrile in DMF under reflux with NaOH as a base. Optimize temperature (80–100°C) and reaction time (4–6 hours) to balance yield (70–85%) and purity .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Recommended Techniques :

TechniqueKey ParametersPurpose
1H/13C NMR Chemical shifts (δ 7.1–8.5 ppm for aromatic protons; δ 2.5 ppm for acetyl group)Confirm aromatic substituents and acetylphenyl linkage
FT-IR Peaks at 1650–1680 cm⁻¹ (C=O stretch), 1250–1300 cm⁻¹ (C-S stretch)Validate thioacetamide and acetyl groups
HRMS Exact mass (e.g., m/z 447.12 for [M+H]⁺)Verify molecular formula and purity

Q. How can researchers design initial biological screening assays to evaluate the compound’s antimicrobial or anticancer potential?

  • In Vitro Assays :

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using microdilution methods .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations after 48-hour exposure. Include positive controls (e.g., doxorubicin) .
    • Mechanistic Preliminaries : Perform ROS generation assays or apoptosis markers (caspase-3/7 activation) to identify preliminary modes of action .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies (e.g., variable IC₅₀ values in anticancer assays)?

  • Methodology :

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Structural Confirmation : Re-verify compound purity via HPLC (>95%) and cross-check with NMR to rule out degradation .
  • Comparative SAR : Synthesize analogs with systematic substituent variations (e.g., pyridinyl vs. phenyl groups) to isolate activity drivers .

Q. What computational strategies are recommended to elucidate the binding mechanism of this compound with target enzymes?

  • Workflow :

  • Molecular Docking : Use AutoDock Vina with crystal structures of targets (e.g., EGFR kinase, PDB ID: 1M17). Focus on triazole-thioether interactions with catalytic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and hydrogen bond persistence .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities (ΔG < -8 kcal/mol suggests strong binding) .

Q. How should structure-activity relationship (SAR) studies be structured to identify critical functional groups influencing bioactivity?

  • Design Framework :

VariableModificationAssay Impact
Pyridinyl Position Replace pyridin-3-yl with pyridin-4-ylTest changes in kinase inhibition potency
Acetylphenyl Group Substitute with nitro or methoxy groupsEvaluate shifts in antimicrobial selectivity
Thioether Linkage Replace sulfur with oxygen (sulfoxide)Assess metabolic stability via microsomal assays

Q. What methodologies are appropriate for assessing the compound’s pharmacokinetic properties in preclinical development?

  • Key Protocols :

  • Plasma Stability : Incubate compound (10 µM) in human plasma at 37°C; monitor degradation via LC-MS over 24 hours .
  • CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to measure IC₅₀ values and predict drug-drug interactions .
  • BBB Permeability : Conduct parallel artificial membrane permeability assays (PAMPA) with a logPe > -5.0 indicating CNS potential .

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